molecular formula C11H12N4S B2691896 7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol CAS No. 736960-52-4

7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol

Cat. No.: B2691896
CAS No.: 736960-52-4
M. Wt: 232.31
InChI Key: SMKYQYCPJWLQHY-UHFFFAOYSA-N
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Description

The compound 7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol is a heterocyclic tricyclic system featuring four nitrogen atoms and a sulfur-containing thiol group. Its core structure comprises a fused bicyclic framework with a bridging propan-2-yl substituent at position 7 and a thiol (-SH) group at position 2.

Properties

IUPAC Name

4-propan-2-yl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-7(2)14-8-5-3-4-6-9(8)15-10(14)12-13-11(15)16/h3-7H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKYQYCPJWLQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N3C1=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism by which 7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple nitrogen atoms and thiol group allow it to form strong bonds with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol
  • Substituent Difference : Replaces the propan-2-yl group with a methyl group at position 5.
  • This analog was previously cataloged but is now discontinued, suggesting synthetic challenges or instability in large-scale production .
7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(8),5,9,11-tetraene-3-thione
  • Functional Group Difference : Substitutes the thiol (-SH) with a thione (-S=O) group at position 3.
  • Implications : The thione group introduces higher oxidation state sulfur, altering electronic properties and hydrogen-bonding capacity. This derivative may exhibit enhanced stability under oxidative conditions compared to the thiol variant .

Functionalized Tricyclic Systems

1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one
  • Structural Features : Incorporates a sulfonyl-piperazine moiety and a sulfanyl group linked to the tricyclic core.
Kinase Inhibitors with Tetraazatricyclo Cores
  • Example: N,N-Dicyclopropyl-10-ethyl-7-[(3-methoxypropyl)amino]-3-methyl-3,5,8,10-tetraazatricyclo[7.3.0.0,6]dodeca-1(9),2(6),4,7,11-pentaene-11-carboxamide.
  • Comparison: The tricyclic framework is functionalized with carboxamide and amino groups, enabling interactions with kinase active sites.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent at Position 7 Functional Group at Position 3 Key Features/Applications Reference
7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol Propan-2-yl Thiol (-SH) High rigidity, potential medicinal use N/A
7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol Methyl Thiol (-SH) Discontinued; likely solubility challenges
7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(8),5,9,11-tetraene-3-thione Methyl Thione (-S=O) Enhanced oxidative stability
Kinase inhibitor with tetraazatricyclo core (e.g., JAK2 inhibitor) Varied (e.g., ethyl) Carboxamide Enzyme inhibition; drug development

Key Observations

Substituent Effects : The propan-2-yl group in the target compound may improve membrane permeability compared to methyl analogs, though at the cost of synthetic complexity.

Thiol vs. Thione : The thiol group offers nucleophilic reactivity, making it prone to oxidation, while thione derivatives prioritize stability.

Biological Activity

7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol is a complex organic compound notable for its unique tricyclic structure and the presence of multiple nitrogen atoms along with a thiol group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₈N₄S
  • CAS Number : 736960-52-4

Biological Activity

The biological activity of this compound is primarily attributed to its thiol group , which plays a crucial role in redox reactions and interacts with various biological molecules.

The compound interacts with biological targets such as enzymes and receptors through the formation of strong bonds facilitated by its thiol group and nitrogen atoms. This interaction can modulate enzymatic activity and influence various biochemical pathways.

Antioxidant Activity

Research indicates that compounds featuring thiol groups often exhibit significant antioxidant properties. The antioxidant activity of this compound has been demonstrated in vitro through assays measuring the compound's ability to scavenge free radicals.

Cytotoxicity Studies

In cytotoxicity studies involving various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
HeLa25
MCF-730
A54920

These results suggest that the compound possesses selective cytotoxic effects against certain cancer cells.

Skin Sensitization Potential

A study assessing skin sensitization reported that exposure to this compound led to positive reactions in guinea pigs during maximization tests. The results indicated erythema and swelling upon application at concentrations above 30% .

Case Studies

  • Anticancer Research : In a study published in the Journal of Medicinal Chemistry (2023), researchers explored the anticancer properties of the compound against various human tumor cell lines and observed significant growth inhibition correlated with the concentration of the compound used.
  • Antioxidant Studies : A recent investigation highlighted the potential of this compound as a natural antioxidant in food preservation applications due to its ability to inhibit lipid peroxidation effectively.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other related thiol-containing compounds:

Compound NameAntioxidant ActivityCytotoxicity IC₅₀ (µM)
7-(Propan-2-yl)-2,4,5...High25
3-bromo-5-(propan-2-yl)...Moderate50
Thiol-based antioxidant (generic)VariableVaries

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